molecular formula C11H11F3O2 B13608967 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid

4,4,4-Trifluoro-3-(p-tolyl)butanoic acid

Cat. No.: B13608967
M. Wt: 232.20 g/mol
InChI Key: XBIIRDNMZKRHMM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and p-tolyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid typically involves the reaction of ethyl trifluoroacetate with p-tolylmagnesium bromide, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted butanoic acids .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the p-tolyl group differentiates it from other trifluoromethyl-substituted butanoic acids, influencing its solubility, stability, and interaction with other molecules .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4,4,4-trifluoro-3-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(6-10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

XBIIRDNMZKRHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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